molecular formula C20H32O3 B12648662 (4-Methoxyphenyl)methyl laurate CAS No. 93980-79-1

(4-Methoxyphenyl)methyl laurate

Cat. No.: B12648662
CAS No.: 93980-79-1
M. Wt: 320.5 g/mol
InChI Key: DRMAPFJISUWUEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.

    Reduction: Formation of (4-methoxyphenyl)methyl alcohol.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)methyl laurate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and contributes to its potential antimicrobial activity. Additionally, the methoxyphenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

93980-79-1

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl dodecanoate

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3

InChI Key

DRMAPFJISUWUEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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